2-Benzyl-6-bromo-2H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-6-bromoindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-7-6-12-10-17(16-14(12)8-13)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUZHOWZFPJKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC(=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290295 | |
| Record name | 6-Bromo-2-(phenylmethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937046-99-6 | |
| Record name | 6-Bromo-2-(phenylmethyl)-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(phenylmethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Modifications and Derivatization of 2 Benzyl 6 Bromo 2h Indazole
Functionalization at the C3 Position of the 2H-Indazole Core
The C3 position of the 2H-indazole ring is a prime site for introducing molecular complexity. Its functionalization is typically achieved through cross-coupling reactions or direct C-H activation strategies, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions at C3
While direct cross-coupling at the C3 hydrogen of 2-benzyl-6-bromo-2H-indazole is a viable strategy, a more traditional approach involves prior activation of the C3 position, for instance, through halogenation or borylation. Although less direct, this two-step sequence can sometimes offer advantages in terms of substrate scope and reaction efficiency. However, the focus of modern synthetic chemistry has largely shifted towards more atom-economical direct C-H functionalization methods.
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool for the C3-derivatization of 2H-indazoles, obviating the need for pre-functionalized starting materials. Palladium-catalyzed reactions are at the forefront of these methodologies.
Direct Arylation: The palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides is a well-established method for forging C3-aryl bonds. researchgate.netchim.it Research by Doucet and colleagues has demonstrated that phosphine-free palladium catalysts, such as Pd(OAc)₂, can effectively mediate this transformation in the presence of a simple base like potassium acetate (B1210297) (KOAc). researchgate.net These reactions are tolerant of a wide array of functional groups on both the 2H-indazole and the aryl bromide, including both electron-donating and electron-withdrawing substituents. researchgate.net The general applicability to N-benzyl substituted indazoles makes this a highly relevant strategy for modifying this compound. chim.it
Visible-light-mediated, photocatalyst-free C3-arylation of 2H-indazoles has also been developed, offering a milder alternative to traditional palladium catalysis. rsc.org This method relies on the formation of an electron donor-acceptor complex between the 2H-indazole and an aryl diazonium salt. rsc.org Furthermore, photocatalytic methods using eosin (B541160) Y as an organophotocatalyst have been employed for the C3-arylation of 2H-indazoles, including N-benzyl substituted derivatives, highlighting the diverse approaches available for this transformation. researchgate.net
Other C-H Functionalizations: Beyond arylation, other direct C-H functionalization reactions at the C3 position of 2H-indazoles have been explored. For instance, visible light-induced direct C3-carbamoylation using oxamic acids as the carbamoyl (B1232498) source has been reported, providing access to C3-amido-2H-indazoles. nih.gov This transition-metal-free approach further expands the toolkit for diversifying the this compound core. nih.gov
Table 1: Examples of Direct C3-Functionalization of 2H-Indazoles
| Reaction Type | Catalyst/Reagent | Coupling Partner | Key Features |
|---|---|---|---|
| Direct Arylation | Pd(OAc)₂ / KOAc | Aryl Bromides | Phosphine-free, high yields, broad substrate scope. researchgate.netchim.it |
| Visible-Light-Mediated Arylation | Pyridine / Visible Light | Aryl Diazonium Salts | Photocatalyst-free, mild conditions. rsc.org |
| Photocatalytic Arylation | Eosin Y / DIPEA | Aryldiazonium Salts | Organocatalyzed, rapid reaction times in flow. researchgate.net |
| Direct Carbamoylation | 4CzIPN / Cs₂CO₃ / Visible Light | Oxamic Acids | Transition-metal-free, good for late-stage modification. nih.gov |
Modifications on the Benzyl (B1604629) Moiety
The benzyl group of this compound presents further opportunities for structural diversification, both at its aromatic ring and the benzylic methylene (B1212753) linker.
Aromatic Ring Functionalization of the Benzyl Group
The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution reactions. Standard methodologies for halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce a variety of substituents onto this ring. The directing effects of the existing substituents on the benzyl ring will govern the regioselectivity of these transformations. While specific examples for this compound are not extensively documented in the literature, these are standard transformations in organic synthesis.
Furthermore, palladium-catalyzed cross-coupling reactions can be envisioned if the benzyl group itself is substituted with a halide. For instance, if a bromo-benzyl group were used in the initial synthesis of the indazole, this second bromine atom could be selectively functionalized using standard cross-coupling protocols.
Chain Elongation and Derivatization of the Benzyl Linker
The benzylic protons of the CH₂ group are acidic and can be deprotonated with a strong base to generate a benzylic anion. This nucleophile can then react with various electrophiles, allowing for chain elongation and further derivatization. For example, reaction with alkyl halides would lead to homologated N-alkyl chains. This approach, while synthetically feasible, would need to be carefully optimized to avoid competing reactions at other sites of the molecule.
Diversification of the Bromo-Substituent at C6
The bromine atom at the C6 position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups, among others.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. The C6-bromo position of the indazole core can be readily coupled with various organoboronic acids or their esters to introduce new aryl or heteroaryl substituents. rsc.orgnih.gov These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. rsc.org The methodology is robust and tolerates a wide variety of functional groups.
Heck Reaction: The Heck reaction allows for the vinylation of the C6 position. In this reaction, the 6-bromoindazole is coupled with an alkene in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org This provides access to styrenyl-indazoles and other vinylated derivatives, which can serve as precursors for further transformations. Mechanochemical methods, such as ball-milling, have been shown to promote chemoselective Heck reactions on bromoindazoles. nih.govresearchgate.netbeilstein-journals.org
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. washington.eduarkat-usa.orglookchem.com This reaction involves the coupling of the 6-bromoindazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. thalesnano.com The resulting alkynyl-indazoles are valuable intermediates for the synthesis of more complex heterocyclic systems.
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond at the C6 position can be achieved via the Buchwald-Hartwig amination. nih.govrsc.orgresearchgate.net This reaction couples the 6-bromoindazole with a primary or secondary amine in the presence of a palladium catalyst and a strong base. acs.org This provides a direct route to 6-aminoindazole derivatives.
Table 2: Cross-Coupling Reactions at the C6-Bromo Position of Indazoles
| Reaction Type | Catalyst System | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / K₂CO₃ | Organoboronic acids/esters | 6-Aryl/Heteroaryl-indazoles rsc.orgnih.gov |
| Heck Reaction | Pd(OAc)₂ / PPh₃ / TEA | Alkenes | 6-Vinyl-indazoles nih.govsemanticscholar.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkynes | 6-Alkynyl-indazoles washington.eduarkat-usa.org |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | Amines | 6-Amino-indazoles nih.govacs.org |
Substitution Reactions at the Bromo Position
The bromine atom at the C-6 position of the 2-benzyl-2H-indazole ring behaves as a typical aryl bromide. Its reactivity is influenced by the electron-donating and -withdrawing nature of the indazole ring system. This allows for several types of substitution reactions, primarily nucleophilic aromatic substitution, although this often requires harsh conditions or activation via a transition metal catalyst.
Direct nucleophilic substitution on unactivated aryl halides is generally difficult. However, the bromine atom at the 6-position can be replaced by various nucleophiles, such as amines or thiols, under specific reaction conditions, often catalyzed by copper or palladium complexes. These transformations enable the introduction of nitrogen and sulfur-containing moieties, which are prevalent in biologically active molecules. For instance, reactions analogous to those on other bromo-indazole isomers suggest that nucleophilic substitution with an amine could yield 6-amino-2-benzyl-2H-indazole derivatives.
Utility of the Bromo Group in Further Synthetic Transformations
The primary utility of the 6-bromo group lies in its versatility as a substrate in transition metal-catalyzed cross-coupling reactions. This functionality serves as a linchpin for connecting the indazole core to other molecular fragments, significantly expanding the structural diversity of potential derivatives. Halogenated indazoles are widely recognized as crucial building blocks for creating functional materials and drugs. nih.gov The bromo substituent is particularly well-suited for a variety of coupling reactions due to its optimal reactivity balance—more reactive than chlorides but often more cost-effective and stable than iodides.
Several key palladium-catalyzed reactions can be employed to functionalize the 6-position:
Suzuki-Miyaura Coupling: This reaction pairs the bromo-indazole with a boronic acid or ester to form a new carbon-carbon bond. This is a robust method for introducing aryl, heteroaryl, or alkyl groups. For example, coupling methyl (4-(3-bromo-2H-indazol-2-yl)phenyl)carbamate with phenylboronic acid has been used to synthesize 3-phenylated indazoles, demonstrating the feasibility of this transformation on the indazole core. nih.gov
Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds by coupling the bromo-indazole with a wide range of primary or secondary amines. This is a powerful tool for synthesizing aniline (B41778) derivatives and other N-arylated compounds.
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the bromo-indazole with a terminal alkyne. The resulting alkynylated indazoles can serve as precursors for further transformations or as components of conjugated systems.
Heck Coupling: This reaction forms a carbon-carbon bond between the bromo-indazole and an alkene, providing a direct route to vinyl-substituted indazoles.
These transformations highlight the strategic importance of the 6-bromo position as a versatile anchor point for molecular elaboration.
| Reaction Name | Reactant | Catalyst/Reagents (Typical) | Product Functional Group | Significance |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl or Alkyl (C-C bond) | Introduces diverse carbon-based substituents. nih.gov |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino (C-N bond) | Synthesizes arylamine derivatives. |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl (C-C triple bond) | Creates precursors for heterocycles and conjugated systems. |
| Heck Coupling | Alkene (CH₂=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl (C-C double bond) | Forms styrenyl and other vinyl derivatives. |
| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Pd catalyst | Aryl or Alkyl (C-C bond) | Effective for complex fragment coupling. |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | Nitrile (-CN) | Provides a route to carboxylic acids, amides, and amines. |
Synthesis of this compound Conjugates and Prodrugs for Research Applications
The functionalization of the this compound scaffold is crucial for developing molecular probes, conjugates, and prodrugs for biological research. The indazole nucleus is a recognized pharmacophore found in compounds with a wide range of biological activities, making its derivatives attractive for targeted drug discovery and chemical biology studies. nih.govnih.gov Conjugation strategies aim to link the indazole moiety to another functional unit, such as a fluorescent dye, an affinity tag, or a large biomolecule, while prodrug approaches modify the structure to improve its physicochemical properties or to enable targeted activation.
The 6-bromo position is an ideal attachment point for these modifications. Following a cross-coupling reaction, a linker with a terminal reactive group (e.g., an amine, carboxylic acid, or alkyne for click chemistry) can be installed. This linker then allows for covalent attachment to the desired partner molecule.
A notable research application is the conjugation of heterocyclic compounds to nanoparticles. For instance, a model 2H-indazole analogue has been successfully conjugated onto magnetic nanoparticles, demonstrating a viable approach for creating indazole-loaded nanoparticles whose applications can be further explored. aub.edu.lb Similarly, the synthesis of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold via click chemistry highlights a modular strategy for creating complex conjugates. researchgate.net Although on a different tautomer, this principle is directly applicable to the 2H-indazole isomer.
Prodrug design often involves masking a key functional group to enhance properties like solubility or cell permeability. The 6-position, once functionalized to a phenol (B47542) or aniline via Suzuki or Buchwald-Hartwig reactions, respectively, can be acylated to form an ester or amide prodrug. These prodrugs can be designed to be stable in circulation and cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound at the target site.
| Strategy | Synthetic Approach | Example Application | Research Purpose |
|---|---|---|---|
| Fluorescent Labeling | Couple a linker with a terminal alkyne via Sonogashira, followed by click chemistry with a fluorescent azide (B81097) dye. | Indazole-Fluorophore Conjugate | Visualize cellular uptake and localization of the compound. |
| Bioconjugation | Introduce a maleimide (B117702) group via a multi-step synthesis from the bromo-position to react with protein thiols. | Indazole-Protein Conjugate | Identify protein targets (target deconvolution). |
| Nanoparticle Conjugation | Functionalize the 6-position with a group (e.g., phosphonate, carboxylate) that can bind to the surface of nanoparticles. aub.edu.lb | Indazole-Coated Nanoparticles | Targeted delivery or imaging applications. |
| Ester Prodrug | Convert the 6-bromo group to a 6-hydroxy group (e.g., via Buchwald-Hartwig O-arylation), then esterify with a promoiety. | Indazole-Ester Prodrug | Improve bioavailability; release active drug via esterase cleavage. |
| Carbamate Prodrug | Convert the 6-bromo group to a 6-amino group (via Buchwald-Hartwig amination), then form a carbamate. | Indazole-Carbamate Prodrug | Enhance stability and control the release of the active amine. |
Positional Scanning and Substituent Effects on the Indazole Ring System
SAR at C3 and Other Peripheral Positions
The functionalization of the 2H-indazole core, particularly at the C3 position, is a key strategy for modulating the biological activity of its derivatives. rsc.org This position is often a primary target for synthetic modification due to its accessibility and the significant impact that substituents at this location can have on the molecule's interaction with biological targets. chim.itnih.gov
C3 Position: The C3 position of the 2H-indazole ring is highly amenable to a variety of chemical modifications, including halogenation, acylation, arylation, and alkylation. chim.itresearchgate.net The introduction of different functional groups at this site directly influences the electronic properties, steric profile, and hydrogen bonding capacity of the entire molecule. For instance, the addition of aryl groups can introduce potential for π-π stacking interactions, while acylation can introduce hydrogen bond acceptors. Studies on related 2H-indazole systems have shown that the nature of the C3 substituent is a critical determinant of potency and selectivity for various biological targets, such as protein kinases. chim.it
Peripheral Positions (N2-benzyl and C6-bromo):
N2-Benzyl Group: The benzyl group at the N2 position is not merely a placeholder. Its aromatic ring and the methylene spacer provide a specific size and conformation that can be crucial for fitting into a binding pocket. Modifications to the phenyl ring of the benzyl group, such as adding electron-donating or electron-withdrawing substituents, can fine-tune electronic and hydrophobic interactions.
C6-Bromo Group: The bromine atom at the C6 position significantly influences the electronic character of the indazole ring system. As an electron-withdrawing group, it can modulate the pKa of the heterocyclic core and participate in halogen bonding, a specific type of non-covalent interaction. SAR studies on related 1H-indazoles have demonstrated that substituents at the 6-position play a crucial role in inhibitory activity against enzymes like IDO1. nih.gov Replacing the bromo substituent with other groups (e.g., chloro, fluoro, or methyl) would systematically probe the importance of its size, electronegativity, and lipophilicity.
The following table summarizes hypothetical SAR trends based on common modifications to the 2H-indazole scaffold.
| Position | Substituent Type | General Impact on Activity | Rationale |
| C3 | Small Alkyl (e.g., -CH₃) | Variable | Probes steric tolerance in the binding site. |
| Aryl (e.g., -Ph) | Often enhances activity | Can engage in π-stacking or hydrophobic interactions. nih.gov | |
| Carboxamide (-CONH₂) | Can increase potency | Introduces hydrogen bond donor/acceptor capabilities. nih.gov | |
| Halogen (e.g., -Cl, -Br) | Useful synthetic handle | Allows for further cross-coupling reactions to build diversity. chim.it | |
| C6 | H (unsubstituted) | Baseline activity | Removal of the bromo group to assess its contribution. |
| Fluoro (-F) | May alter activity | Smaller, more electronegative halogen; can form stronger halogen bonds. | |
| Cyano (-CN) | May alter activity | Strong electron-withdrawing group, potential H-bond acceptor. | |
| N2-Benzyl | 4-Fluorobenzyl | May enhance potency | Fluorine can improve metabolic stability and binding affinity. estranky.sk |
| Cyclohexylmethyl | May decrease potency | Tests the requirement for an aromatic ring (π-interactions). |
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a fundamental strategy in drug design where one functional group is exchanged for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity. cambridgemedchemconsulting.com The this compound scaffold offers several opportunities for such modifications.
The concept of bioisosterism can be applied to various parts of the molecule:
Ring Bioisosteres: The entire indazole ring itself is often considered a bioisostere of the indole (B1671886) nucleus, another "privileged" scaffold in medicinal chemistry. researchgate.net
Functional Group Bioisosteres: Specific functional groups on the scaffold can be replaced. For example, a carboxylic acid group, if introduced, could be replaced by a tetrazole ring to maintain acidic character with different spatial and electronic properties. cambridgemedchemconsulting.com In a study on 1H-indazoles, an amide group was successfully replaced with a 1,2,4-oxadiazole (B8745197) ring, leading to a potent and selective inhibitor. nih.gov
Classical Bioisosteres: Simple atomic or group replacements, such as substituting the C6-bromo atom with a chloro group or a trifluoromethyl (CF₃) group, are common strategies to modulate activity. cambridgemedchemconsulting.com
The table below outlines potential bioisosteric replacements for key features of the this compound structure.
| Original Group | Position | Potential Bioisostere(s) | Rationale for Replacement |
| -Br | C6 | -Cl, -CF₃, -CN | To modify electronics, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |
| Phenyl (of Benzyl) | N2 | Pyridyl, Thienyl | To introduce heteroatoms, alter H-bonding potential, and modify solubility. cambridgemedchemconsulting.com |
| Indazole Ring | Core | Indole, Benzimidazole | To explore alternative heterocyclic scaffolds with similar shapes and pharmacophoric features. researchgate.net |
| Phenol (if present) | C3-substituent | Indazole | In other molecular contexts, an indazole has been successfully used as a bioisostere for a phenol group to prevent rapid metabolic glucuronidation while retaining high affinity. nih.gov |
Elucidation of Pharmacophoric Features within the this compound Scaffold
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, the key pharmacophoric features can be inferred from SAR and bioisosteric replacement studies.
Based on analyses of related 2H-indazole derivatives, a general pharmacophore model would likely include: ugm.ac.idresearchgate.net
Aromatic/Hydrophobic Region: The benzyl group at the N2 position provides a crucial hydrophobic and aromatic feature. This group is likely involved in van der Waals or π-π stacking interactions within a hydrophobic pocket of the biological target.
Hydrogen Bond Acceptor(s): The nitrogen atoms of the indazole ring are potential hydrogen bond acceptors. The bromine atom at C6 can also act as a weak hydrogen bond acceptor.
A Planar Bicyclic Core: The fused indazole ring system acts as a rigid scaffold, holding the substituents in a defined spatial orientation. This planarity is often essential for effective interaction with flat regions of a receptor or enzyme active site.
Structure Activity Relationship Sar Studies of 2 Benzyl 6 Bromo 2h Indazole and Its Analogs
Summary of the Chemical Profile of 2-Benzyl-6-bromo-2H-indazole
This compound is a strategically designed chemical compound with significant potential in synthetic and medicinal chemistry. Its synthesis from readily available 6-bromoindazole is well-established. The key to its utility lies in its chemical architecture: the stable 2H-indazole core, the N-benzyl group influencing its physicochemical properties, and the C6-bromo substituent that acts as a versatile functional handle for a variety of powerful cross-coupling reactions, most notably the Miyaura borylation as a precursor to Suzuki couplings.
Future Perspectives on its Application in Chemical Synthesis and Medicinal Chemistry
The future applications for this compound are promising, particularly in the field of drug discovery. Its established role as a key building block for kinase inhibitors suggests that it will continue to be a valuable tool in the search for new anticancer agents. google.comgoogle.com Further exploration of its reactivity in other cross-coupling reactions like the Buchwald-Hartwig amination and the Sonogashira coupling could open up new avenues for creating diverse molecular libraries. The continued investigation of this and similar substituted indazole scaffolds will undoubtedly contribute to the development of novel and potent therapeutic agents.
Cyclization Reactions for Constructing the 2H-Indazole Ring System
A primary approach to forming the 2H-indazole core involves the cyclization of appropriately substituted benzene (B151609) derivatives.
Transition metal catalysis plays a pivotal role in the synthesis of 2H-indazoles. These methods often involve the formation of key nitrogen-nitrogen and carbon-nitrogen bonds.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of 2-aryl-2H-indazoles. One approach involves the reaction of 2-bromobenzyl bromides with arylhydrazines. organic-chemistry.orgacs.org This method, using a palladium catalyst with a phosphine (B1218219) ligand like t-Bu3PHBF4 and a base such as cesium carbonate (Cs2CO3), proceeds through an initial regioselective N-benzylation followed by an intramolecular N-arylation and subsequent oxidation to yield the 2H-indazole. organic-chemistry.orgacs.org Another palladium-catalyzed method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which tolerates a range of substituents. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts are effective for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org Copper(I) oxide nanoparticles have also been utilized under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG 300) for similar transformations. organic-chemistry.org A one-pot synthesis of 2H-indazoles has been developed using a copper(I) bromide and zinc(II) triflate co-catalyzed reaction of 2-nitroarylaldehydes, primary amines, and alkynes. rsc.org
Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been employed in the synthesis of 2H-indazoles through C-H bond functionalization. For instance, the reaction of azoxy compounds with diazoesters catalyzed by a rhodium complex leads to 3-acyl-2H-indazoles. nih.gov Another Rh(III)-catalyzed method involves the annulation of azobenzenes with vinylene carbonate. researchgate.net
Cobalt-Catalyzed Reactions: Cobalt(III) catalysts have been used for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes via C-H bond functionalization and cyclative capture. nih.gov
Table 1: Examples of Metal-Catalyzed Cyclization Reactions for 2H-Indazole Synthesis
| Catalyst System | Starting Materials | Product Type | Reference |
| Pd / t-Bu3PHBF4 | 2-Bromobenzyl bromides, Arylhydrazines | 2-Aryl-2H-indazoles | organic-chemistry.orgacs.org |
| Cu2O nanoparticles | 2-Halobenzaldehydes, Primary amines, Sodium azide | 2-Substituted-2H-indazoles | organic-chemistry.org |
| Rh(III) / AgSbF6 | Azoxy compounds, Diazoesters | 3-Acyl-2H-indazoles | nih.gov |
| Co(III) | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.gov |
Metal-free approaches offer advantages in terms of cost and reduced metal contamination in the final products.
Cadogan Reductive Cyclization: A classic method for 2H-indazole synthesis is the Cadogan reductive cyclization of ortho-imino-nitrobenzenes. acs.org This reaction has been improved by using tri-n-butylphosphine as a reducing agent in a one-pot condensation-cyclization of ortho-nitrobenzaldehydes with amines, offering a mild and efficient route to various 2H-indazoles. acs.orgorganic-chemistry.orgnih.gov
Organophotoredox Catalysis: Visible light-mediated organophotoredox catalysis has been used for the direct C-H amination of 2H-indazoles with various amines. acs.org Another visible-light-mediated approach involves the heterodifunctionalization of alkynylazobenzenes to form 2H-indazoles without the need for a catalyst or additives. nih.gov
Microwave-Assisted Synthesis: A catalyst-free and solvent-free approach for the synthesis of 2H-indazoles has been developed using microwave irradiation. rsc.org
Tandem or cascade reactions provide an efficient means to construct complex molecules like 2H-indazoles in a single operation.
A base-catalyzed tandem carbon-carbon and nitrogen-nitrogen bond formation converts N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides, which can then be deoxygenated to afford 2H-indazoles. acs.orgresearchgate.netnih.gov
A one-pot, three-component reaction catalyzed by a CuBr/Zn(OTf)2 system allows for the synthesis of 3-(arylethynyl)-2H-indazoles from 2-nitroarylaldehydes, primary amines, and alkynes. rsc.org
A palladium-catalyzed tandem reaction involving 2-bromobenzyl bromides and arylhydrazines leads directly to 2-aryl-2H-indazoles. acs.org
A recently developed innovative cascade reaction allows for the synthesis of 2-H-indazole derivatives from functionalized 3-bromo-4-((methylthio)methyl) derivatives and hydrazine (B178648), utilizing a palladium catalyst. nih.gov
Direct N2-Alkylation and N2-Arylation of Indazoles
Direct functionalization at the N2 position of a pre-formed indazole ring is a common and straightforward strategy. However, controlling regioselectivity can be challenging due to the presence of two reactive nitrogen atoms. nih.gov
The alkylation of indazoles with benzyl (B1604629) halides often yields a mixture of N1 and N2 isomers. researchgate.net The ratio of these isomers is influenced by factors such as the solvent, base, and the substituents on the indazole ring. nih.gov
Influence of Substituents: The presence of electron-withdrawing groups at the C7 position of the indazole ring, such as NO2 or CO2Me, has been shown to confer excellent N2 regioselectivity (≥ 96%) in N-alkylation reactions. nih.govnih.gov Conversely, certain substituents at the C3 position can favor N1 alkylation. nih.gov
Catalyst and Reagent Control: The choice of catalyst and alkylating agent can significantly influence the regiochemical outcome.
A procedure using gallium/aluminium or aluminium mediation has been developed for the regioselective, high-yielding synthesis of 2H-indazoles through direct alkylation with various benzyl bromides. researchgate.net
Trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with various alkylating agents, including those that can generate benzyl cations. researchgate.net
A regiodivergent N-alkylation of indazoles has been achieved using different Lewis acids. For example, Al(OTf)3 catalysis leads to the kinetically controlled N2-alkyl indazoles, while Co(NTf2)2 favors the formation of N1-alkyl indazoles. rsc.org
Table 2: Factors Influencing Regiocontrol in N-Benzylation of Indazoles
| Factor | Condition Favoring N2-Benzylation | Reference |
| Indazole Substituent | Electron-withdrawing group at C7 (e.g., NO2, CO2Me) | nih.govnih.gov |
| Catalyst | Gallium/Aluminium mediation | researchgate.net |
| Catalyst | Trifluoromethanesulfonic acid or Copper(II) triflate | researchgate.net |
| Lewis Acid | Al(OTf)3 (Kinetic control) | rsc.org |
Selective N2-Functionalization Techniques
A critical step in the synthesis of this compound is the selective introduction of the benzyl group at the N2 position of the indazole ring. The inherent tautomerism of the indazole nucleus presents a challenge, as alkylation can occur at either the N1 or N2 position. Consequently, developing regioselective N2-functionalization techniques is of paramount importance.
One of the most effective methods for achieving high N2 selectivity is the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a promoter such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate (Cu(OTf)2). This approach has been shown to be highly selective for the N2 position across a diverse range of 1H-indazoles and 1H-azaindazoles, accommodating various primary, secondary, and tertiary alkyl groups with no formation of the N1-isomer. organic-chemistry.org The reaction proceeds via protonation of the trichloroacetimidate, which facilitates nucleophilic attack by the N2 nitrogen of the indazole, leading to the desired 2-alkylated product. rsc.org
Another powerful strategy for regioselective N2-alkylation involves the use of diazo compounds catalyzed by TfOH. This metal-free system affords N2-alkylated indazoles in good to excellent yields with high regioselectivity (N2/N1 up to 100/0) and demonstrates excellent functional group tolerance. nih.gov Additionally, gallium/aluminum or aluminum-mediated direct alkylation of indazoles with benzyl bromides has been reported as a high-yielding and regioselective method for synthesizing 2H-indazoles. mdpi.comresearchgate.net
Palladium-catalyzed reactions have also been employed for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.orgnih.gov This method involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation.
The choice of solvent and base can also influence the regioselectivity of N-alkylation. While traditional methods using bases often lead to a mixture of N1 and N2 isomers, specific conditions can favor the kinetic N2 product.
Table 1: Comparison of Selective N2-Functionalization Techniques for Indazoles
| Method | Catalyst/Reagent | Key Advantages | Reference(s) |
| Trichloroacetimidate Alkylation | Alkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)2 | High N2 selectivity, broad substrate scope, no N1 isomer formation. | organic-chemistry.orgrsc.org |
| Diazo Compound Alkylation | Diazo compounds, TfOH | High regioselectivity, metal-free, excellent functional group tolerance. | nih.gov |
| Metal-Mediated Alkylation | Benzyl bromides, Ga/Al or Al | High yields, regioselective for 2H-indazoles. | mdpi.comresearchgate.net |
| Palladium-Catalyzed Arylation | 2-Bromobenzyl bromides, arylhydrazines, Pd catalyst | Direct synthesis of 2-aryl-2H-indazoles, regioselective. | organic-chemistry.orgnih.gov |
Introduction of Halogen Substituents at the C6 Position
The introduction of a bromine atom at the C6 position of the indazole ring is another crucial transformation in the synthesis of the target molecule. This can be achieved either by direct bromination of the pre-formed indazole core or by utilizing a precursor that already contains the halogen at the desired position.
Bromination Methodologies for Indazole Derivatives
Direct C-H halogenation of 2-substituted indazoles offers an atom-economical approach to introduce bromine. Metal-free, regioselective halogenation of 2H-indazoles has been reported, allowing for the synthesis of mono-halogenated products by carefully controlling the reaction conditions. researchgate.netajrconline.org For instance, the use of N-bromosuccinimide (NBS) as a brominating agent can lead to the desired 6-bromoindazole derivative. The reaction conditions, such as solvent and temperature, play a critical role in controlling the regioselectivity and preventing the formation of poly-halogenated byproducts. researchgate.net
Strategic Incorporation of Halogens in Precursors
An alternative and often more controlled strategy involves the use of precursors that already contain a bromine atom at the desired position. For example, the synthesis can commence from a 4-bromo-substituted aniline (B41778) or a related aromatic compound. A one-pot, three-component reaction of a 2-bromobenzaldehyde (B122850), a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles, can be employed to construct the 2H-indazole ring system with the bromine atom already in place. organic-chemistry.orgresearchgate.netnih.govacs.orgresearchgate.netacs.org This approach offers the advantage of pre-defined regiochemistry of the halogen substituent.
Another example involves the synthesis starting from 6-bromo-1H-indazole, which can then undergo N2-benzylation. The synthesis of 6-bromo-3-iodo-1H-indazole has been reported, which can then participate in coupling reactions to introduce further diversity. nih.gov The use of a 2-bromobenzyl bromide precursor in a palladium-catalyzed reaction with an appropriate hydrazine derivative is another effective strategy where the bromine on the benzyl group ultimately becomes part of the indazole ring system. organic-chemistry.orgnih.gov
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages.
A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach could involve the synthesis of a 6-bromo-2H-indazole intermediate and a separate benzylating agent, such as benzyl bromide. These two fragments would then be coupled in a final, regioselective N2-benzylation step. One-pot, three-component reactions, such as the copper-catalyzed reaction of a 2-bromobenzaldehyde, benzylamine (B48309), and sodium azide, represent a highly efficient convergent approach to directly assemble the target scaffold. researchgate.netacs.orgresearchgate.netacs.org Rhodium-catalyzed C-H activation and cyclative capture of azobenzenes with aldehydes also provides a convergent entry to 2-substituted 2H-indazoles. acs.orgnih.gov
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of target molecules. In the context of this compound, a divergent strategy could begin with the synthesis of 2-benzyl-2H-indazole. This common intermediate could then be subjected to various late-stage functionalization reactions, including regioselective bromination at the C6 position, to yield the desired product. This approach is particularly useful for creating a library of analogs with different substituents on the indazole ring. For example, Pd-mediated construction of N-methyl-3-aryl indazole scaffolds has been reported through two divergent approaches starting from 1H-indazole. nih.gov
Table 2: Comparison of Convergent and Divergent Synthetic Pathways
| Strategy | Description | Advantages |
| Convergent | Key fragments are synthesized separately and then combined. | Often more efficient for a single target, allows for independent optimization of fragment synthesis. |
| Divergent | A common intermediate is synthesized and then elaborated into a variety of final products. | Ideal for creating libraries of related compounds, allows for rapid exploration of structure-activity relationships. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency.
Microwave-Assisted Synthesis of Indazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing the use of hazardous solvents. ajrconline.org The synthesis of indazole derivatives can be significantly enhanced by microwave irradiation. For instance, the cyclization of hydrazone hydrates to form indazoles can be achieved in significantly shorter reaction times and with higher yields under microwave conditions compared to conventional heating. ajrconline.org
Microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been developed, demonstrating the utility of this technology for the functionalization of the indazole core. thieme-connect.de Furthermore, microwave-assisted synthesis of indole (B1671886) derivatives, structurally related to indazoles, from N-aryl enamines has shown notable reductions in reaction times and high yields, particularly for halogenated derivatives that are key intermediates for further coupling reactions. mdpi.com The application of microwave heating to the one-pot synthesis of this compound, for example from a 2-bromo- or 2-nitrobenzaldehyde (B1664092) precursor, could offer a more sustainable and efficient route to this important compound. nih.govnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazole Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |
| Reaction Time | Hours to days | Minutes to a few hours | ajrconline.orgmdpi.com |
| Yield | Often moderate | Generally good to excellent | ajrconline.orgmdpi.com |
| Energy Efficiency | Lower | Higher due to direct heating of the reaction mixture | ajrconline.org |
| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner reactions | ajrconline.orgmdpi.com |
Sustainable Catalytic Systems for Indazole Functionalization
The development of sustainable synthetic methods is a paramount goal in modern organic and medicinal chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and utilizing renewable resources. In the context of 2H-indazole synthesis and functionalization, significant efforts have been directed towards creating greener catalytic systems. These approaches often involve photocatalysis, electrocatalysis, the use of water as a solvent, and heterogeneous catalysts that offer high efficiency and recyclability. sioc-journal.cnacs.org
Recent advancements have highlighted visible-light photocatalysis as a powerful tool for the functionalization of indazoles, capitalizing on clean energy sources to drive chemical transformations. rsc.org These methods are considered environmentally friendly due to their mild reaction conditions. sioc-journal.cn Similarly, electrocatalysis presents a sustainable strategy for activating 2H-indazoles for functionalization. sioc-journal.cn
Transition-metal catalysis remains a cornerstone of indazole functionalization, with a growing emphasis on sustainable practices. This includes the development of highly efficient palladium-catalyzed reactions that can be performed in green solvents like water or cyclopentyl methyl ether, often with very low catalyst loading. acs.orgresearchgate.net The direct C-H functionalization of the indazole core is a particularly atom-economical approach that avoids pre-functionalization steps, thus reducing waste. nih.govresearchgate.net
Visible-light and electrochemical methods represent the cutting edge of sustainable synthesis, offering mild and environmentally benign strategies for the C-3 functionalization of 2-aryl-2H-indazoles. sioc-journal.cn These techniques avoid the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.
One notable example is the C-3 arylation of 2H-indazoles using eosin (B541160) Y as an organophotocatalyst. This reaction can be performed under green LED irradiation at room temperature, utilizing aryldiazonium salts as the aryl source. researchgate.net Researchers have demonstrated this transformation in both batch and continuous-flow reactors, with the latter significantly reducing reaction times to as little as one minute. researchgate.net The proposed mechanism involves the photo-excitation of eosin Y, which then promotes the formation of an aryl radical that couples with the indazole ring. researchgate.net
The table below summarizes key findings in photocatalytic C-3 arylation of 2H-indazoles.
Table 1: Photocatalytic C-3 Arylation of 2H-Indazoles
| Catalyst | Reagents | Solvent | Light Source | Key Features | Ref |
|---|---|---|---|---|---|
| Eosin Y | Aryldiazonium tetrafluoroborate, DIPEA | DMSO | Green LEDs | Fast reaction times in continuous flow; operates at room temperature. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Palladium catalysis is a versatile tool for C-C and C-N bond formation in the synthesis of functionalized indazoles. To enhance the sustainability of these processes, researchers have explored performing them in environmentally friendly solvents, most notably water.
An efficient method for the direct C-H arylation of 2H-indazoles has been successfully demonstrated on water. acs.org This approach provides a direct and mild route to 2,3-diaryl indazoles, which are of significant biological interest. acs.org The use of water as a solvent not only reduces the environmental footprint but can also enhance reaction rates and selectivity in some cases.
Another sustainable advancement is the use of palladium catalysts for direct arylation with very low catalyst loadings (0.1-0.5 mol%) in cyclopentyl methyl ether (CPME), a green solvent alternative. researchgate.net These reactions employ potassium acetate (B1210297), an inexpensive and benign base, to successfully couple a wide range of electron-rich and electron-deficient aryl bromides with 2H-indazoles. researchgate.net
The synthesis of 2-aryl-substituted 2H-indazoles, structurally related to this compound, can be achieved through a palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines. acs.org This operationally simple, one-step method uses a phosphine ligand and a cesium carbonate base to achieve the desired products. acs.org While this specific protocol uses DMSO, a common solvent in cross-coupling, the principles can be adapted to greener solvent systems.
The table below details examples of sustainable palladium-catalyzed functionalization of indazoles.
Table 2: Sustainable Palladium-Catalyzed Indazole Functionalization
| Catalyst System | Reaction Type | Solvent | Key Features | Ref |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | C-H Arylation | Water | Direct and mild route to 2,3-diaryl indazoles. | acs.org |
| Pd(OAc)₂ | C-H Arylation | Cyclopentyl methyl ether | Low catalyst loading (0.1-0.5 mol%); uses inexpensive KOAc base. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The development of heterogeneous catalysts is a key aspect of sustainable chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Copper oxide nanoparticles supported on activated carbon (CuO@C) have been employed as an efficient and recyclable heterogeneous catalyst for the one-pot, three-component synthesis of 2H-indazoles. acs.org This system operates under ligand-free and base-free conditions in PEG-400, a green solvent, to form new N–N, C–N, and C=N bonds. acs.org
In a novel approach leveraging bio-based materials, lemon peel powder has been used as a natural, green, and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.netniif.hu This method avoids the use of toxic metal catalysts and harsh conditions, providing good yields of the desired products. researchgate.net While this has been demonstrated for 1H-indazoles, the principle of using biodegradable, natural catalysts is a promising avenue for the sustainable synthesis of other indazole isomers and their derivatives.
Pre Clinical Biological Investigations and Mechanistic Elucidation of 2 Benzyl 6 Bromo 2h Indazole Analogs
Identification and Validation of Molecular Targets
The initial phase of pre-clinical research for analogs of 2-benzyl-6-bromo-2H-indazole involves the identification and validation of their specific molecular targets. This process is crucial for understanding their mechanism of action and for the development of more potent and selective therapeutic agents.
Derivatives of the 2H-indazole core structure have demonstrated significant inhibitory activity against various enzymes. A notable example is the evaluation of 2H-indazoles and 1H-indazolones as potential inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.gov In these studies, several compounds displayed potent IC50 values in the nanomolar range. nih.gov The structure-activity relationship (SAR) studies revealed that compounds with smaller substituents at the N2 and C3 positions were generally more active. nih.gov
Furthermore, a series of substituted 2-phenyl-2H-indazole-7-carboxamides were synthesized and evaluated as potent inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov One particular analog, a substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, exhibited excellent PARP enzyme inhibition with an IC50 value of 4 nM. nih.gov
| Compound Class | Target Enzyme | Key Findings |
| 2H-Indazoles and 1H-Indazolones | Myeloperoxidase (MPO) | Several analogs showed potent inhibition in the nanomolar range. nih.gov |
| Substituted 2-phenyl-2H-indazole-7-carboxamides | Poly(ADP-ribose) polymerase (PARP) | An analog demonstrated an IC50 of 4 nM. nih.gov |
Analogs of the indazole structure have also been investigated for their ability to bind to and modulate the activity of various receptors. For instance, certain indazole analogs of 5-MeO-DMT and related tryptamines have been evaluated as agonists for serotonin receptor 2 (5-HT2). semanticscholar.org These studies are critical in assessing the potential of these compounds for neurological and psychiatric applications. The incorporation of the indazole motif is often considered a bioisosteric replacement for the indole (B1671886) nucleus, which can lead to improved pharmacokinetic properties such as plasma clearance and metabolic stability. semanticscholar.org
Understanding the interactions between small molecule ligands and their protein targets at a molecular level is fundamental for rational drug design. For indazole analogs, computational methods such as ligand-based pharmacophore modeling and molecular docking have been employed to explore these interactions. ugm.ac.id These studies help in identifying key pharmacophoric features, such as hydrophobic regions, hydrogen bond acceptors, and aromatic interactions, that are crucial for binding to the target protein. ugm.ac.id For example, such studies have been used to identify potential estrogen receptor alpha (ERα) inhibitors among asymmetrical hexahydro-2H-indazole analogs of curcumin. ugm.ac.id
In Vitro Pharmacological Profiling
Following the identification of molecular targets, the pharmacological effects of this compound analogs are further characterized through a battery of in vitro assays using cellular and microbial models of disease.
The antiproliferative properties of indazole derivatives have been extensively studied in various cancer cell lines. One study reported the synthesis and biological evaluation of a series of indazole derivatives as anti-cancer agents, where one compound, designated as 2f, showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov Specifically, in the 4T1 breast cancer cell line, this compound inhibited cell proliferation and colony formation. nih.gov Mechanistic studies revealed that it induced apoptosis by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. nih.gov
Similarly, the potent PARP inhibitor, a substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, was found to inhibit the proliferation of cancer cell lines deficient in BRCA-1 with a CC50 of 42 nM. nih.gov
| Compound Analog | Cancer Cell Line | Antiproliferative Activity (IC50/CC50) |
| Indazole derivative 2f | Various | 0.23–1.15 μM nih.gov |
| Substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide | BRCA-1 deficient | 42 nM nih.gov |
The therapeutic potential of indazole analogs extends to infectious diseases. A series of 2H-indazole derivatives were designed and synthesized as potential dual antimicrobial and anti-inflammatory agents. nih.gov These compounds were tested against a panel of intestinal and vaginal pathogens.
The antiprotozoal activity of 2-phenyl-2H-indazole derivatives has been a particular focus. nih.gov Studies have shown that these compounds exhibit potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some derivatives showing greater potency than the standard drug metronidazole. nih.govnih.gov For instance, against T. vaginalis, several 2-phenyl-2H-indazole derivatives displayed IC50 values below 0.050 µM. nih.gov The presence of electron-withdrawing groups on the 2-phenyl ring was found to favor antiprotozoal activity. nih.gov
In addition to antiprotozoal effects, some indazole derivatives have been evaluated against pathogenic yeasts such as Candida albicans and Candida glabrata. nih.gov
| Pathogen | Compound Class | Key Findings |
| Giardia intestinalis | 2-phenyl-2H-indazole derivatives | High potency, often exceeding metronidazole. nih.govnih.gov |
| Entamoeba histolytica | 2-phenyl-2H-indazole derivatives | Significant antiprotozoal activity. nih.govnih.gov |
| Trichomonas vaginalis | 2-phenyl-2H-indazole derivatives | IC50 values < 0.050 µM for some analogs. nih.gov |
| Candida albicans | 2H-indazole derivatives | Investigated for antifungal properties. nih.gov |
| Candida glabrata | 2H-indazole derivatives | Investigated for antifungal properties. nih.gov |
Anti-inflammatory Effects in Cell-Based Assays
Analogs of this compound have been evaluated in various cell-based assays to determine their anti-inflammatory capabilities. A key mechanism of action for many anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a significant role in the inflammatory response.
A study investigating a series of 2,3-diphenyl-2H-indazole derivatives demonstrated their potential to inhibit human recombinant COX-2 in vitro. nih.gov This suggests that compounds within this class may exert their anti-inflammatory effects through the modulation of this key inflammatory enzyme. The inhibitory activity of selected 2,3-diphenyl-2H-indazole analogs against COX-2 is presented in Table 1.
Table 1: In Vitro Inhibitory Activity of Selected 2,3-Diphenyl-2H-indazole Analogs against Human COX-2
| Compound | Structure | % Inhibition at 100 µM |
|---|---|---|
| 18 | 2-(4-chlorophenyl)-3-phenyl-2H-indazole | 25.3 |
| 21 | 2-phenyl-3-(4-(methylsulfonyl)phenyl)-2H-indazole | 20.1 |
| 23 | 2-(4-methoxyphenyl)-3-(4-(methoxycarbonyl)phenyl)-2H-indazole | 26.9 |
| 26 | 2-phenyl-3-(4-(methylsulfinyl)phenyl)-2H-indazole | 34.5 |
Data sourced from a study on the synthesis and biological evaluation of 2H-indazole derivatives as antimicrobial and anti-inflammatory dual agents. nih.gov
Furthermore, the anti-inflammatory activity of indazole derivatives has been linked to the inhibition of pro-inflammatory cytokines. In one study, indazole and its derivatives were shown to inhibit the production of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.gov The IC₅₀ values for the inhibition of these cytokines by indazole and its amino- and nitro-substituted analogs are detailed in Table 2.
Table 2: Inhibition of Pro-inflammatory Cytokines by Indazole Analogs
| Compound | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-1β Inhibition (µM) |
|---|---|---|
| Indazole | 220.11 | 243.22 |
| 5-aminoindazole | 230.19 | 249.16 |
| 6-nitroindazole | >250 | >250 |
Data represents the concentration required for 50% inhibition of the respective cytokine. nih.gov
Mechanistic Studies in Cellular Systems (e.g., Apoptosis Induction, Signaling Pathway Modulation)
Beyond their anti-inflammatory effects, certain indazole derivatives have been investigated for their ability to induce apoptosis, a programmed cell death process that is crucial for removing damaged or cancerous cells. One study on a series of indazole derivatives identified a potent compound, designated as 2f, which demonstrated the ability to promote apoptosis in 4T1 breast cancer cells. researchgate.net
Mechanistic investigations revealed that treatment with compound 2f led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, as well as cleaved caspase-3. researchgate.net This suggests that the apoptotic pathway induced by this indazole analog is mediated through the mitochondrial pathway. Furthermore, compound 2f was observed to cause a dose-dependent loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels, further supporting its role in inducing apoptosis via mitochondrial dysfunction. researchgate.net
While direct studies on the signaling pathway modulation by this compound analogs in the context of inflammation are limited, the inhibition of COX-2 and pro-inflammatory cytokines like TNF-α and IL-1β points towards an interference with key inflammatory signaling cascades, such as the NF-κB pathway.
In Vivo Efficacy Studies in Animal Models (excluding human trials)
The anti-inflammatory potential of indazole derivatives observed in cellular assays has been further substantiated in pre-clinical animal models of inflammation.
A commonly used acute inflammation model is the carrageenan-induced hind paw edema in rats. In a study evaluating the in vivo anti-inflammatory activity of indazole and its derivatives, significant, dose-dependent, and time-dependent inhibition of paw edema was observed. nih.gov The maximum inhibition of inflammation for indazole and its analogs at a dose of 100 mg/kg is summarized in Table 3.
Table 3: In Vivo Anti-inflammatory Activity of Indazole Analogs in Carrageenan-Induced Paw Edema in Rats
| Compound | Maximum Inhibition of Paw Edema (%) at 100 mg/kg |
|---|---|
| Indazole | 61.03 |
| 5-aminoindazole | 83.09 |
| 6-nitroindazole | 74.21 |
Data recorded at the fifth hour of observation. For comparison, the standard drug diclofenac showed 84.50% inhibition. nih.gov
These findings demonstrate the potential of the indazole scaffold to mitigate acute inflammatory responses in a living system.
Pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and understanding the mechanism of action of a compound in vivo. In the context of anti-inflammatory indazole derivatives, the inhibition of COX-2 activity is a key pharmacodynamic effect.
While specific PD biomarker data for this compound analogs is not available, studies on other COX inhibitors provide a framework for such analysis. For instance, the inhibition of prostaglandin E2 (PGE₂) and thromboxane B2 (TXB₂), downstream products of COX activity, can be measured in ex vivo whole blood stimulation assays from animals treated with the compound. This approach allows for the characterization of the exposure-response relationship and helps in determining the effective dose range.
Computational and Theoretical Studies of 2 Benzyl 6 Bromo 2h Indazole
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for investigating the potential interactions of a ligand, such as 2-Benzyl-6-bromo-2H-indazole, with a biological target. These studies can predict the preferred binding orientation of the molecule within the active site of a protein and assess the stability of the resulting complex over time.
No specific molecular docking studies were found for this compound against any particular biological target. Such a study would typically involve:
Identification of Potential Targets: Based on the known biological activities of similar indazole derivatives.
Computational Docking: Using software like AutoDock or Glide to predict the binding pose and affinity.
Analysis of Interactions: Identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
A hypothetical data table for such a study would look like this:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Not Available | Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available | Not Available |
Molecular dynamics simulations provide insights into the dynamic behavior of a molecule and its complexes. For this compound, these simulations could reveal:
Conformational Preferences: The most stable three-dimensional arrangements of the molecule in different environments (e.g., in water or bound to a protein).
Flexibility of the Structure: The degree of movement in different parts of the molecule, such as the rotation of the benzyl (B1604629) group.
Stability of Protein-Ligand Complex: Assessed by monitoring parameters like root-mean-square deviation (RMSD) over the simulation time.
Without specific studies, no data on the conformational stability and flexibility of this compound can be presented.
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. These calculations provide a fundamental understanding of a molecule's structure, reactivity, and spectroscopic characteristics.
A DFT study of this compound would yield valuable information about its electronic nature, including:
Optimized Geometry: The most stable arrangement of atoms and the corresponding bond lengths and angles.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals, the energies of which are related to the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which helps in identifying regions prone to electrophilic and nucleophilic attack.
A summary of hypothetical DFT results would be presented in a table like this:
| Parameter | Calculated Value |
| HOMO Energy (eV) | Not Available |
| LUMO Energy (eV) | Not Available |
| HOMO-LUMO Gap (eV) | Not Available |
| Dipole Moment (Debye) | Not Available |
DFT calculations can predict various spectroscopic properties, which can be used to support experimental structural characterization. nih.gov For this compound, this would include:
NMR Chemical Shifts: Prediction of 1H and 13C NMR chemical shifts to aid in the interpretation of experimental spectra.
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra to identify characteristic vibrational modes of the functional groups present in the molecule.
Electronic Spectra: Prediction of UV-Vis absorption spectra by calculating the energies of electronic transitions.
Computational studies can also be used to explore the mechanisms of chemical reactions involving a particular compound. For this compound, this could involve investigating the synthesis pathways or its metabolic transformations. nih.gov This type of analysis would involve calculating the energies of reactants, transition states, and products to determine the most likely reaction mechanism.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govdovepress.com This model then serves as a 3D query for searching large compound databases, a process known as virtual screening, to find novel molecules that match the pharmacophore and are therefore likely to be active. jddtonline.info
Development of Pharmacophore Models based on SAR
The development of a pharmacophore model begins with a set of molecules with known biological activities against a target. The Structure-Activity Relationship (SAR) of these compounds provides the foundation for identifying key chemical features. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. ugm.ac.idugm.ac.id
For the this compound core, a hypothetical pharmacophore model development would involve:
The Benzyl Group: Likely contributing a key hydrophobic and/or aromatic interaction.
The Bromo Group: Acting as a hydrophobic feature and influencing the electronic properties of the indazole ring.
The Indazole Core: The nitrogen atoms can act as hydrogen bond acceptors, and the bicyclic system provides a rigid scaffold with aromatic and hydrophobic characteristics.
However, a specific pharmacophore model derived from SAR studies of a series of compounds including this compound has not been published. General studies on other indazole derivatives have successfully used these principles to develop predictive models for various targets. ugm.ac.idnih.gov
Identification of Novel Ligands with the this compound Core
Once a validated pharmacophore model is established, it can be used to screen virtual libraries of chemical compounds. This process can identify novel molecules that possess the this compound core or similar structural motifs and are predicted to have activity at the target of interest. This approach has been successfully applied to other indazole-based scaffolds to discover new potential therapeutic agents. ugm.ac.idnih.gov To date, there are no specific reports in the scientific literature detailing the use of a pharmacophore model based on this compound for virtual screening purposes.
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies can be broadly categorized as ligand-based or structure-based.
Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules (ligands) that are known to interact with the target. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are central to this approach. ugm.ac.id
Structure-Based Drug Design: When the three-dimensional structure of the target protein or enzyme is available (e.g., from X-ray crystallography or NMR), it can be used to design novel ligands. acs.org Molecular docking is a key technique in this approach, where potential ligands are computationally placed into the binding site of the target to evaluate their fit and predict binding affinity. nih.govderpharmachemica.com
While both ligand- and structure-based design approaches are frequently employed for the broader class of indazole derivatives, specific studies detailing the application of these methods to this compound are not currently available. nih.govacs.org
Prediction of Molecular Interactions and Binding Affinities
Computational methods are critical for predicting how a ligand like this compound might interact with a biological target at the molecular level. Molecular docking simulations can predict the binding pose and estimate the binding affinity (often as a scoring function value). These simulations reveal potential key interactions such as:
Hydrogen Bonds: Formed between the indazole nitrogen atoms and polar residues in the target's binding site.
Hydrophobic Interactions: Involving the benzyl and bromo-substituted phenyl rings with nonpolar pockets of the target.
π-π Stacking: Aromatic-aromatic interactions between the indazole or benzyl rings and residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The bromine atom at the 6-position could potentially form a halogen bond with an electron-rich atom in the binding site.
While direct molecular docking studies for this compound are not reported, crystallographic analysis of the closely related compound 2-Benzyl-6-nitro-2H-indazole provides insight into its potential non-covalent interactions. In the crystal structure of this nitro-analog, molecules form stacks through π–π stacking interactions between the indazole and benzyl rings, with a centroid-centroid separation of 3.6743 Å. researchgate.net These stacks are further linked by C—H⋯O hydrogen bonds. researchgate.net This suggests that the benzyl and indazole moieties of this compound are also likely to be critical for forming similar molecular interactions within a protein binding pocket.
A summary of potential interactions based on the compound's structure is presented below.
| Feature of this compound | Potential Molecular Interaction Type |
| Indazole Ring System | π-π Stacking, Hydrophobic Interaction |
| Nitrogen Atoms (Indazole) | Hydrogen Bond Acceptor |
| Benzyl Group | Hydrophobic Interaction, π-π Stacking |
| 6-Bromo Substituent | Hydrophobic Interaction, Halogen Bonding |
Future Research Directions and Therapeutic Potential of 2 Benzyl 6 Bromo 2h Indazole
Exploration of Unexplored Synthetic Routes for Enhanced Efficiency and Diversity
While classical methods for indazole synthesis exist, future research should focus on adopting modern, more efficient synthetic strategies to produce 2-Benzyl-6-bromo-2H-indazole and its analogues. Exploring these routes can lead to higher yields, greater functional group tolerance, and the ability to rapidly generate a diverse chemical library for biological screening.
Several advanced synthetic methodologies reported for other 2H-indazoles could be adapted:
One-Pot, Multi-Component Reactions: Copper-catalyzed one-pot, three-component reactions using starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have proven effective for 2H-indazole synthesis. organic-chemistry.org Applying this to a 4-bromo-substituted 2-bromobenzaldehyde (B122850) with benzylamine (B48309) could provide a direct and efficient route to the target scaffold.
Palladium-Catalyzed Cyclization: Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a viable method for forming the 2-aryl-2H-indazole core. organic-chemistry.org A similar strategy involving a benzylhydrazine (B1204620) derivative could be explored.
Rhodium-Catalyzed Annulation: Rhodium-catalyzed reactions, such as the tandem C-H alkylation and cyclization of azoxy compounds, present a novel approach to constructing the indazole ring system with various substitutions. nih.gov
Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to accelerate reactions and improve yields in one-pot procedures like the Cadogan's cyclization for synthesizing 2-phenyl-2H-indazole derivatives. nih.gov This energy-efficient method could be investigated for the synthesis of this compound.
Direct Alkylation Methods: Regioselective N2-alkylation of a pre-formed 6-bromo-1H-indazole with benzyl (B1604629) bromide, potentially mediated by agents like gallium or aluminum, offers a direct path to the desired isomer. rsc.orgresearchgate.net
Table 1: Potential Synthetic Routes for this compound
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Copper-Catalyzed 3-Component Reaction | One-pot synthesis from aldehyde, amine, and azide. organic-chemistry.org | High efficiency, operational simplicity, broad substrate scope. |
| Palladium-Catalyzed Cyclization | Intramolecular C-N bond formation. organic-chemistry.org | Good tolerance of various functional groups. |
| Rhodium-Catalyzed Annulation | C-H activation and cyclization approach. nih.gov | Novel route for accessing complex indazole derivatives. |
| Ultrasound-Assisted Cadogan's Cyclization | Use of ultrasound to promote the reaction. nih.gov | Faster reaction times, potentially higher yields, green chemistry. |
| Direct N2-Benzylation | Regioselective alkylation of 6-bromo-1H-indazole. rsc.org | Direct and controlled introduction of the benzyl group. |
Identification of Novel Biological Targets for this compound Derivatives
The indazole scaffold is a "privileged structure," known to interact with a wide range of biological targets, particularly protein kinases. nih.govresearchgate.net However, the specific targets of this compound are not well-established. A crucial future direction is to perform broad biological screening to identify its mechanism of action and potential therapeutic applications.
Future research should focus on screening derivatives against key target families where other indazoles have shown activity:
Protein Kinases: Many indazole-based drugs are kinase inhibitors. researchgate.netrsc.org Screening against a panel of kinases is a high-priority. This includes:
Receptor Tyrosine Kinases (RTKs): Such as EGFR, FGFR, and AXL, which are often dysregulated in cancer. nih.govnih.govnih.gov
MAP Kinase Pathway: Targeting kinases like ERK1/2 could be relevant for cancers with BRAF mutations. nih.govnih.gov
PI3K/Akt/mTOR Pathway: This is a critical cell survival pathway, and indazoles have been developed as inhibitors of key components like PI3K and Akt. nih.govucsf.edu
Epigenetic Targets: Bromodomain-containing protein 4 (BRD4) has emerged as a therapeutic target in cancer, and novel indazole derivatives have been designed as BRD4 inhibitors. nih.gov
Inflammasome Components: The NLRP3 inflammasome is a driver of inflammation in numerous diseases. Recently, novel indazole compounds were identified as potent NLRP3 inhibitors through DNA-encoded library screening. investing.comstocktitan.net
Protozoal Targets: Certain 2-substituted indazole derivatives have demonstrated potent antiprotozoal activity against parasites like E. histolytica and G. intestinalis. nih.gov
Advanced Optimization Strategies Based on Comprehensive SAR and Computational Insights
Once a primary biological activity is identified, the next step is to conduct a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of the this compound scaffold. This involves the systematic synthesis and testing of analogues.
Key modifications to explore would include:
Substitutions on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the benzyl ring can significantly impact binding affinity and pharmacokinetic properties. nih.gov
Modifications at the 6-Position: While bromine is a useful handle for further reactions (e.g., Suzuki coupling), replacing it with other groups could modulate activity. mdpi.com
Alterations at Other Positions: Introducing small substituents at available positions on the indazole core could further refine biological activity.
To guide this synthetic effort, computational methods should be employed. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify key physicochemical properties correlated with activity. nih.gov Molecular docking simulations can predict how derivatives bind to a target protein, providing insights for rational design. nih.gov
Development of Structure-Guided Design Principles for Next-Generation Indazole-Based Agents
For many successful drug discovery programs, structure-based drug design is a transformative tool. rroij.com A critical goal for future research on this compound derivatives would be to obtain high-resolution X-ray crystal structures of lead compounds bound to their biological target(s).
This structural information would enable:
Rational Design: Visualizing the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the target's binding site allows for the rational design of new analogues with improved potency and selectivity. nih.govrroij.com
Targeting Resistance Mutations: In fields like oncology, drug resistance often arises from mutations in the target protein. Structural data can help in designing next-generation inhibitors that are active against these mutations. nih.gov
Improving Selectivity: By understanding the subtle structural differences between the intended target and off-target proteins (e.g., other kinases), modifications can be made to the indazole scaffold to enhance its selectivity profile, thereby reducing potential side effects.
Numerous studies on indazole-based kinase inhibitors have successfully used this approach to optimize fragment hits into potent and selective leads. nih.govnih.gov
Potential for Lead Optimization and Pre-clinical Candidate Selection
Following the identification of a potent and selective lead compound based on the this compound scaffold, the research focus will shift to lead optimization and preclinical development. This iterative process aims to refine the molecule's drug-like properties to ensure it is suitable for clinical trials. youtube.com
This phase involves a continuous feedback loop between chemical synthesis and biological testing, focusing on improving:
Pharmacokinetic (PK) Properties: This includes optimizing oral bioavailability, metabolic stability, plasma half-life, and tissue distribution.
Safety and Toxicology: Early in vitro safety assays (e.g., hERG inhibition, cytotoxicity) are conducted, followed by in vivo toxicology studies in preclinical animal models to establish a safety profile.
In Vivo Efficacy: The lead compound is tested in animal models of the target disease to demonstrate that it can produce the desired therapeutic effect in a living system. youtube.com
Through this rigorous optimization process, the most promising compound is selected as a preclinical candidate, positioning it for formal IND (Investigational New Drug)-enabling studies and subsequent human clinical trials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Benzyl-6-bromo-2H-indazole, and how can reaction yields be improved?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, bromination of a pre-synthesized indazole scaffold using reagents like NBS (N-bromosuccinimide) under controlled conditions. highlights a similar synthesis for 2-Benzyl-4-bromo-2H-indazole using a brominated precursor, with reaction steps including solvent selection (e.g., DMF or THF), temperature control (50°C), and purification via recrystallization in IPA/water mixtures. Yield optimization may involve adjusting stoichiometry, catalyst loading (e.g., Pd-based catalysts for cross-coupling), or using microwave-assisted synthesis to reduce side reactions .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXT for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include:
- Data collection: High-resolution diffraction data (e.g., Mo-Kα radiation).
- Refinement: Use of least-squares minimization on , with constraints for hydrogen atoms.
- Validation: Check for R-factor convergence () and goodness-of-fit (). and detail SHELX’s robustness in handling twinning and disorder, common challenges in brominated compounds .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : - and -NMR to confirm substitution patterns (e.g., benzyl proton signals at δ 4.5–5.5 ppm, bromine-induced deshielding).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks ( for ).
- IR : Identify functional groups (e.g., C-Br stretch at ~550 cm). Discrepancies in spectra should prompt re-evaluation of synthetic steps or purity checks via HPLC .
Advanced Research Questions
Q. How can conflicting crystallographic or spectroscopic data for this compound be resolved?
- Methodology : Apply contradiction analysis principles:
Replicate experiments : Confirm reproducibility of crystal growth or spectral acquisition.
Alternative techniques : Use powder XRD if single crystals are unavailable or employ -NMR for nitrogen environment validation.
Computational validation : Compare experimental XRD data with DFT-optimized structures (e.g., using Gaussian or ORCA). emphasizes iterative data reconciliation, a principle adaptable to chemical research .
Q. What role do non-covalent interactions (e.g., π-π stacking) play in the solid-state packing of this compound?
- Methodology : Analyze the crystal structure for:
- π-π interactions : Distance between aromatic rings (typically 3.3–3.8 Å).
- Halogen bonding : Br···N or Br···π contacts (distance < 3.5 Å).
- Hydrogen bonding : N-H···O or C-H···Br interactions. demonstrates how such interactions in 2-Benzyl-6-nitro-2H-indazole influence stability and bioavailability, a framework applicable to brominated analogs .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Bromine’s electron-withdrawing effect activates the indazole ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:
- Catalyst selection : Pd(PPh) or XPhos Pd G3 for aryl-Br activation.
- Solvent/base optimization : Use toluene/EtOH with KCO or CsCO.
- Monitoring : Track reaction progress via TLC or in-situ IR. and highlight bromine’s role in directing regioselectivity in similar systems .
Q. What computational methods predict the biological targets of this compound?
- Methodology :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases or GPCRs.
Pharmacophore modeling : Identify key interaction sites (e.g., bromine as a hydrophobic anchor).
ADMET profiling : Predict pharmacokinetics using SwissADME. and note indazole derivatives’ affinity for cancer targets, guiding hypothesis-driven assays .
Q. How can thermal stability and degradation pathways of this compound be studied?
- Methodology :
- TGA/DSC : Measure decomposition temperatures and enthalpy changes.
- LC-MS : Identify degradation products (e.g., debromination or oxidation byproducts).
- Kinetic studies : Use Arrhenius plots to model shelf-life under storage conditions. discusses thermal analysis protocols for structurally related brominated compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
